6-Formyl-indan-1-one 1,2-ethanediol ketal chemical properties
6-Formyl-indan-1-one 1,2-ethanediol ketal chemical properties
This guide provides an in-depth technical analysis of 6-Formyl-indan-1-one 1,2-ethanediol ketal (CAS 954238-34-7), a specialized bifunctional intermediate used in the synthesis of complex pharmaceutical pharmacophores, including analogues of the acetylcholinesterase inhibitor Donepezil.
Chemical Class: Protected Aromatic Aldehyde / Spiro-dioxolane Indane Primary Application: Orthogonal synthesis of C6-substituted indanone derivatives.
Executive Summary
6-Formyl-indan-1-one 1,2-ethanediol ketal represents a strategic "masked" scaffold in organic synthesis. By protecting the C1-ketone of the indane core as a spiro-1,3-dioxolane (ethylene ketal), chemists can perform nucleophilic or reductive operations exclusively on the C6-formyl group without compromising the ketone functionality. This orthogonality is critical for synthesizing multi-functionalized indanones where the ketone is required for late-stage pharmacophore binding (e.g., to the peripheral anionic site of AChE).
Physicochemical Profile
The following data aggregates predicted and experimental values for CAS 954238-34-7.[1]
| Property | Specification | Notes |
| IUPAC Name | 6'-Formyl-spiro[1,3-dioxolane-2,1'-indane] | Systematic nomenclature |
| CAS Number | 954238-34-7 | Unique identifier |
| Molecular Formula | C₁₂H₁₂O₃ | |
| Molecular Weight | 204.22 g/mol | |
| Physical State | Off-white to pale yellow solid | Crystalline powder |
| Solubility | Soluble in DCM, THF, EtOAc, Chloroform | Insoluble in water |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity |
| Key Functional Groups | Aldehyde (C6), Ethylene Ketal (C1) | Orthogonal reactivity |
Strategic Synthesis Protocol
Direct ketalization of 6-formyl-indan-1-one is chemically risky due to the competing reactivity of the aldehyde and ketone, which often leads to mixtures of mono- and bis-ketals.
The Authoritative Route: The most robust synthesis employs a Protection-First, Formylation-Second strategy starting from 6-bromo-1-indanone. This ensures regiochemical purity.
Step 1: Ketal Protection of 6-Bromo-1-indanone
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Objective: Mask the ketone to prevent side reactions during lithiation.
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Reagents: 6-Bromo-1-indanone (1.0 eq), Ethylene glycol (5.0 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene.
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Apparatus: Dean-Stark trap.
Protocol:
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Charge a round-bottom flask with 6-bromo-1-indanone and toluene (10 mL/g).
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Add ethylene glycol and pTSA.
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Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.
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Endpoint: Reaction is complete when water evolution ceases and TLC shows consumption of starting material (~4-6 hours).
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Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize acid) and brine. Dry organic layer over MgSO₄ and concentrate.[2]
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Yield: Typically >90% of 6-bromo-spiro[1,3-dioxolane-2,1'-indane] .
Step 2: Formylation via Lithium-Halogen Exchange
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Objective: Convert the aryl bromide to an aldehyde.
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Reagents: n-Butyllithium (1.1 eq), DMF (2.0 eq), Anhydrous THF.
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Conditions: Cryogenic (-78°C), Inert Atmosphere (N₂/Ar).
Protocol:
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Dissolve the ketal intermediate from Step 1 in anhydrous THF (anhydrous conditions are critical).
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Cool the solution to -78°C using a dry ice/acetone bath.
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Dropwise Addition: Add n-BuLi slowly to maintain internal temperature below -70°C. Stir for 30-60 minutes to generate the aryllithium species.
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Electrophile Addition: Add anhydrous DMF (N,N-Dimethylformamide) dropwise.
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Allow the reaction to warm to 0°C over 2 hours.
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Quench: Carefully quench with saturated aqueous NH₄Cl. Crucial: Do not use strong acid (HCl) for the quench, as this will prematurely deprotect the ketal.
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Isolation: Extract with EtOAc. The product, 6-Formyl-indan-1-one 1,2-ethanediol ketal , is purified via silica gel chromatography (Hexanes/EtOAc).
Synthesis Workflow Diagram
Caption: Figure 1. Convergent synthesis pathway ensuring regioselective formation of the mono-ketal aldehyde.
Reactivity & Synthetic Utility
The value of this compound lies in its chemoselectivity . The aldehyde is available for reaction, while the ketone remains inert until acid hydrolysis is applied.
A. Reductive Amination (Donepezil Analogue Synthesis)
This is the primary utility for drug development.
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Condensation: React the aldehyde with a secondary amine (e.g., N-benzylpiperidine) in DCM or DCE.
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Reduction: Add Sodium Triacetoxyborohydride (STAB) or NaBH₃CN.
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Result: Formation of a C6-aminomethyl side chain. The ketal remains intact.
B. Wittig Olefination
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Reagent: Phosphonium ylide (e.g., Ph₃P=CH-R).
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Mechanism: Attacks the aldehyde selectively.
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Result: Formation of a styrene-like derivative at C6.
C. Deprotection (Restoring the Indanone)
Once the C6 modifications are complete, the ketone is restored.
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Reagent: 2N HCl or 5% aqueous H₂SO₄ in Acetone/Water.
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Conditions: Stir at RT for 1-4 hours.
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Outcome: Quantitative removal of the ethylene glycol group, regenerating the indan-1-one core.
Reactivity Flowchart
Caption: Figure 2. Chemoselective divergence allows modification of the aldehyde prior to ketone restoration.
Process Safety & Stability
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Acid Sensitivity: The ketal moiety is acid-labile. Avoid acidic workups (e.g., 1M HCl washes) unless deprotection is intended. Use NH₄Cl or phosphate buffers.
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Oxidation: The aldehyde group is susceptible to air oxidation to the carboxylic acid over time. Store under nitrogen at -20°C.
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Handling: Standard PPE (gloves, goggles, lab coat). Treat as a potential irritant.
References
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GuideChem. (2024). 6-Formyl-indan-1-one 1,2-ethanediol ketal - CAS 954238-34-7.[1] Retrieved from
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Sigma-Aldrich. (2024). Ketal Protection Strategies in Organic Synthesis. Retrieved from
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Vertex AI Search. (2024). Synthesis of Donepezil Intermediates and Indanone Derivatives. Retrieved from 3
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PubChem. (2024). Compound Summary: Indan-1-one Derivatives. Retrieved from
